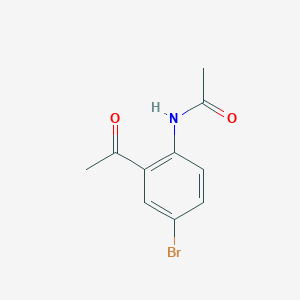

N-(2-acetyl-4-bromophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetyl-4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHNZIRCTDCQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332626 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-64-9 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-acetyl-4-bromophenyl)acetamide

Introduction

N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an acetamido group, an acetyl moiety, and a bromine atom on a phenyl ring, presents multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic analysis, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] While extensive experimental data on its physical properties are not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 29124-64-9 | PubChem[2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[2] |

| Molecular Weight | 256.10 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Light Yellow Solid | Sigma-Aldrich[1] |

| Purity | Available at ≥95% to ≥98% | Sigma-Aldrich, Various Suppliers[1][3] |

| Storage | 0-5°C or Room Temperature | Sigma-Aldrich, Various Suppliers[1][3] |

| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[2] |

| XLogP3 (Computed) | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 254.98949 Da | PubChem[2] |

| Polar Surface Area | 46.2 Ų | PubChem[2] |

Synthesis and Mechanism

A definitive, published synthetic protocol for this compound is not widely available. However, a logical and efficient two-step synthesis can be proposed based on established organic chemistry principles. The synthesis commences with the bromination of 2'-aminoacetophenone to yield the key intermediate, 1-(2-amino-5-bromophenyl)ethanone, followed by the acetylation of the amino group.

Step 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone (Precursor)

The precursor, 1-(2-amino-5-bromophenyl)ethanone, can be synthesized via the electrophilic bromination of 2'-aminoacetophenone. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.

Reaction:

Experimental Protocol (Adapted from similar preparations): [1]

-

Dissolve 2'-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring. The amount of bromine should be one molar equivalent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-5-bromophenyl)ethanone.

Step 2: Acetylation of 1-(2-amino-5-bromophenyl)ethanone

The final step is the N-acetylation of the amino group of the precursor. This is a standard transformation that can be achieved using acetic anhydride or acetyl chloride.

Reaction:

Experimental Protocol:

-

Dissolve 1-(2-amino-5-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask.

-

Add a slight excess (e.g., 1.2 equivalents) of acetic anhydride to the solution.

-

Heat the reaction mixture under reflux for a few hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~10.0-10.5 ppm (s, 1H): Amide N-H proton. The chemical shift can be broad and may vary with concentration.

-

δ ~8.5-8.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the acetamido group. This proton is expected to be deshielded by the acetyl group.

-

δ ~7.6-7.8 ppm (dd, 1H): Aromatic proton meta to the acetyl group and ortho to the bromine atom.

-

δ ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the acetamido group and meta to the bromine atom.

-

δ ~2.6-2.8 ppm (s, 3H): Methyl protons of the acetyl group (C=O)CH₃.

-

δ ~2.2-2.4 ppm (s, 3H): Methyl protons of the acetamido group (NHC=O)CH₃.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~200-205 ppm: Carbonyl carbon of the acetyl group.

-

δ ~168-172 ppm: Carbonyl carbon of the acetamido group.

-

δ ~140-145 ppm: Aromatic carbon attached to the acetamido group.

-

δ ~135-140 ppm: Aromatic carbons in the ring.

-

δ ~120-130 ppm: Aromatic carbons in the ring.

-

δ ~115-120 ppm: Aromatic carbon bearing the bromine atom.

-

δ ~28-32 ppm: Methyl carbon of the acetyl group.

-

δ ~23-27 ppm: Methyl carbon of the acetamido group.

Predicted IR Spectrum (KBr Pellet)

-

~3300-3400 cm⁻¹: N-H stretching of the secondary amide.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1680-1700 cm⁻¹: C=O stretching of the aryl ketone (acetyl group).

-

~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1520-1560 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

-

[M]⁺: m/z ≈ 255 (for ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 257 (for ⁸¹Br)

-

Key Fragmentation Pattern: A likely fragmentation would be the loss of an acetyl radical (CH₃CO•) to give a fragment at m/z ≈ 212/214.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.

A typical PROTAC consists of three components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound is a valuable scaffold for constructing PROTACs due to its multiple functional handles:

-

The Bromine Atom: This serves as a key attachment point for the linker or for further elaboration of the molecule through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The Acetyl Group: The ketone functionality can be used as a handle for forming imines, hydrazones, or can be reduced to an alcohol for further derivatization.

-

The Acetamido Group: The amide nitrogen can participate in hydrogen bonding interactions with the target protein or the E3 ligase.

Caption: The role of this compound as a building block in PROTAC synthesis.

The field of targeted protein degradation is rapidly expanding, and molecules like this compound are crucial for the development of new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the care required for a novel chemical entity. For guidance, the safety information for the related compound 4'-Bromoacetanilide can be consulted, with the understanding that the toxicological properties may differ.

General Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Disclaimer: This information is for guidance only and is based on data for a related compound. A full risk assessment should be conducted before handling this compound.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of N-(2-acetyl-4-bromophenyl)acetamide

Abstract: This technical guide provides a comprehensive analysis of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide of significant interest to researchers in organic synthesis and medicinal chemistry. This document delineates the molecule's core physicochemical properties, proposes a detailed and reasoned synthetic pathway, and offers an in-depth predictive guide to its structural characterization using modern spectroscopic techniques. By explaining the causality behind experimental and analytical choices, this whitepaper serves as a practical resource for scientists engaged in the synthesis, identification, and application of novel aromatic compounds. All protocols and analytical discussions are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction and Core Properties

This compound belongs to the class of N-arylacetamides, a structural motif present in numerous pharmacologically active compounds and versatile synthetic intermediates. The molecule's unique substitution pattern—featuring an ortho-acetyl group, a para-bromo substituent, and an acetamide linkage on a benzene ring—creates a distinct electronic and steric environment. This arrangement suggests its potential as a precursor for synthesizing more complex heterocyclic systems or as a scaffold for developing novel therapeutic agents. For instance, related N-phenylacetamide derivatives have been investigated for antibacterial activities, while other substituted anilines serve as key building blocks in the development of anticancer drug analogs[1][2].

A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic applications, and elucidating its potential biological interactions. This guide provides the foundational knowledge required for such endeavors.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from authoritative chemical databases.[3] These parameters are essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[3] |

| Molecular Weight | 256.10 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 29124-64-9 | PubChem[3] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Molecular Structure Analysis

The structure of this compound is defined by the spatial arrangement of its functional groups on the central phenyl ring, which dictates its chemical behavior.

-

Phenyl Ring: A stable aromatic core.

-

Acetamide Group (-NHCOCH₃): An electron-donating group (due to the nitrogen lone pair) and a hydrogen bond donor. The amide functionality is planar.

-

Acetyl Group (-COCH₃): An electron-withdrawing and meta-directing group. Its ortho position relative to the acetamide creates potential for intramolecular hydrogen bonding and steric interactions.

-

Bromo Group (-Br): An electron-withdrawing (by induction) but ortho-para directing (by resonance) halogen. Its presence is a key feature for mass spectrometry and offers a reactive site for cross-coupling reactions.

Proposed Synthesis Pathway

While specific literature for the synthesis of this exact isomer is sparse, a reliable pathway can be designed based on fundamental organic reactions. The most logical approach is the N-acetylation of the corresponding aniline precursor.

Retrosynthetic Analysis

The key disconnection is at the amide C-N bond. This retrosynthetic step simplifies the target molecule into a commercially available or easily synthesized aniline (2-amino-5-bromoacetophenone) and a simple acetylating agent. This is a robust and high-yielding transformation.

Forward Synthesis Protocol

Reaction: Acetylation of 2-amino-5-bromoacetophenone.

Rationale: This protocol utilizes acetic anhydride as the acetylating agent. Acetic anhydride is chosen over acetyl chloride as it is less volatile, easier to handle, and its byproduct, acetic acid, is less corrosive than HCl and can be easily removed. A mild acid catalyst like sulfuric acid is used to protonate the carbonyl of the anhydride, increasing its electrophilicity and accelerating the reaction.

Materials:

-

2-amino-5-bromoacetophenone (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

-

Dichloromethane (DCM) or Ethyl Acetate as solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve 2-amino-5-bromoacetophenone (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring solution.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water to quench any unreacted acetic anhydride.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and the acetic acid byproduct. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer twice with the organic solvent (DCM). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization and Structural Verification

Confirmation of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. The following sections describe the expected spectral features of this compound, providing a predictive framework for analysis.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH- (Amide) | 8.5 - 9.5 | Singlet (broad) | 1H | Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange. |

| Ar-H (ortho to -Br) | ~7.8 | Doublet | 1H | Deshielded by adjacent Br and influenced by the ortho acetyl group. |

| Ar-H (ortho to -NHAc) | ~7.6 | Doublet of doublets | 1H | Influenced by both the ortho acetyl group and meta Br. |

| Ar-H (ortho to -COCH₃) | ~7.4 | Doublet | 1H | Influenced by both the ortho amide group and meta Br. |

| -COCH₃ (Acetyl) | ~2.6 | Singlet | 3H | Ketone methyl protons, deshielded by the adjacent carbonyl. |

| -NHCOCH₃ (Acetamide) | ~2.2 | Singlet | 3H | Amide methyl protons, typically slightly more shielded than ketone methyls. |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR identifies all unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -C=O (Acetyl Ketone) | 195 - 205 | Typical range for an aryl ketone carbonyl carbon. |

| -C=O (Acetamide) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| Ar-C (C-NHAc) | 138 - 142 | Aromatic carbon attached to the nitrogen. |

| Ar-C (C-COCH₃) | 135 - 140 | Aromatic carbon attached to the acetyl group. |

| Ar-C (C-Br) | 115 - 120 | Aromatic carbon attached to bromine, shielded by the halogen. |

| Ar-CH (Aromatic) | 120 - 135 | Range for the three protonated aromatic carbons. |

| -COCH₃ (Acetyl) | 28 - 33 | Aliphatic carbon of the ketone methyl group. |

| -NHCOCH₃ (Acetamide) | 23 - 27 | Aliphatic carbon of the amide methyl group. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3250 - 3350 | Amide N-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | sp² C-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | sp³ C-H Stretch |

| C=O (Ketone) | 1680 - 1700 | Acetyl C=O Stretch |

| C=O (Amide) | 1650 - 1680 | Amide I Band (C=O Stretch) |

| N-H | 1510 - 1550 | Amide II Band (N-H Bend) |

| C=C | 1450 - 1600 | Aromatic Ring Stretch |

Predicted Mass Spectrum (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

-

Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 255 and 257. This characteristic 1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentations:

-

Loss of acetyl radical: A significant peak corresponding to [M - 43]⁺ from the cleavage of the acetyl group (CH₃CO).

-

Loss of ketene: A peak at [M - 42]⁺ resulting from McLafferty rearrangement involving the amide group.

-

Acylium ion: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺.

-

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of writing. The following recommendations are based on data for the structurally related isomer, 4'-Bromoacetanilide, and general laboratory best practices. A compound-specific SDS must be consulted when available.

-

Hazard Identification: Based on related compounds, this substance should be treated as a potential irritant. It may cause skin irritation (H315) and serious eye irritation (H319)[4][5][6]. May cause respiratory irritation[5][6].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[4].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[5]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents[5].

Potential Applications and Future Directions

This compound is a well-defined chemical entity with considerable potential as a scaffold and intermediate in synthetic chemistry.

-

Drug Discovery: The N-phenylacetamide core is a known pharmacophore. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutics. The ortho-acetyl group provides a handle for further chemical modification, such as the construction of quinoline or other fused heterocyclic ring systems.

-

Organic Synthesis: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.

-

Future Research: Future work could involve the systematic synthesis of a library of derivatives based on this scaffold, followed by screening for various biological activities. Furthermore, computational studies could explore its conformational preferences and potential binding interactions with biological targets.

References

- 1. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 2. irejournals.com [irejournals.com]

- 3. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(2-acetyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(2-acetyl-4-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The core of this guide is a detailed, step-by-step protocol for the N-acetylation of 4-bromo-2-aminoacetophenone. This document delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, and thorough characterization of the final compound. The synthesis route is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: Significance of this compound

This compound is a substituted acetanilide derivative featuring both an acetyl and a bromo functional group on the phenyl ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of multiple reactive sites—the acetyl group, the bromo group, and the acetamido group—allows for diverse chemical modifications, making it a key precursor in the development of novel therapeutic agents.

Proposed Synthesis Pathway: N-acetylation of 4-bromo-2-aminoacetophenone

The most direct and efficient pathway for the synthesis of this compound is the N-acetylation of the commercially available starting material, 4-bromo-2-aminoacetophenone. This approach is favored due to the ready availability of the starting material and the high-yielding nature of N-acetylation reactions.

The overall transformation is depicted below:

Caption: Proposed synthesis of this compound.

Mechanistic Rationale

The N-acetylation of an amine is a classic nucleophilic acyl substitution reaction.[1] In this case, the nitrogen atom of the amino group in 4-bromo-2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (either acetic anhydride or acetyl chloride).

-

With Acetic Anhydride: The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct. A base is often added to neutralize the acetic acid formed.

-

With Acetyl Chloride: The reaction is similar, but the leaving group is a chloride ion. A base is required to scavenge the hydrogen chloride (HCl) produced during the reaction.[2]

The choice between acetic anhydride and acetyl chloride often depends on factors such as cost, reactivity, and ease of handling. Acetic anhydride is generally less reactive and produces a weaker acid byproduct, making the reaction easier to control.

Experimental Protocol

This protocol is based on established procedures for the N-acetylation of aromatic amines.[1][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-bromo-2-aminoacetophenone | ≥98% | Commercially available |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich, etc. |

| Pyridine | Anhydrous | Sigma-Aldrich, etc. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. |

| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | VWR, etc. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR, etc. |

| Brine (Saturated NaCl) | Laboratory Grade | VWR, etc. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich, etc. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-aminoacetophenone (1.0 equivalent) in anhydrous pyridine. The use of pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.[1]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of the acylating agent.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected to show characteristic peaks for the acetyl, acetamido, and aromatic protons. |

| ¹³C NMR | Expected to show characteristic peaks for the carbonyl, methyl, and aromatic carbons. |

| IR Spectroscopy | Expected to show characteristic absorption bands for N-H, C=O (amide and ketone), and C-Br bonds. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. |

Safety and Handling

-

4-bromo-2-aminoacetophenone: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Pyridine: Flammable and toxic. Use in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the N-acetylation of 4-bromo-2-aminoacetophenone is a straightforward and efficient method. This guide provides a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide with significant potential as a versatile intermediate in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, its structural motifs are present in numerous biologically active compounds. This document will, therefore, leverage established chemical principles and data from closely related analogues to provide a robust guide for researchers. We will delve into its chemical identity, propose a detailed synthetic route, predict its spectral characteristics, and explore its potential applications, all grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

This compound is a brominated acetanilide derivative. The presence of acetyl and acetamido groups on the bromophenyl ring offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [PubChem][1] |

| Molecular Weight | 256.10 g/mol | [PubChem][1] |

| CAS Number | 29124-64-9 | [PubChem][1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | [PubChem][1] |

| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | [PubChem][1] |

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthesis of this compound can be conceptualized through a two-step process starting from the readily available 4-bromoaniline. This proposed pathway is based on well-established acylation and Friedel-Crafts acetylation reactions, common in the synthesis of related aromatic compounds.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar chemical transformations.[2][3][4]

Step 1: Synthesis of N-(4-bromophenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Acylation: To this solution, add acetic anhydride (1.1 equivalents) dropwise.

-

Reaction Progression: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend N-(4-bromophenyl)acetamide (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane under a nitrogen atmosphere.

-

Friedel-Crafts Acetylation: Cool the suspension in an ice bath and add acetyl chloride (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three protons in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.

-

Acetamido Methyl Protons: A singlet at around δ 2.2 ppm.

-

Acetyl Methyl Protons: A singlet at around δ 2.6 ppm.

-

Amide Proton: A broad singlet in the region of δ 8-10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 168-170 ppm) corresponding to the acetyl and acetamido carbonyl carbons.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield.

-

Methyl Carbons: Two signals in the aliphatic region (δ 24-30 ppm) for the two methyl groups.

FTIR Spectroscopy (Predicted):

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1670 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

-

C-N Stretch: In the region of 1300-1200 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound provides several reactive sites that can be exploited for the synthesis of a diverse library of compounds for drug discovery.

Caption: Potential derivatization pathways for this compound.

Antimicrobial and Anticancer Potential

Substituted acetanilides are a well-established class of compounds with a broad range of biological activities. Derivatives of N-phenylacetamide have shown promise as antibacterial, anticonvulsant, and anti-HIV agents.[10] Furthermore, related thiazolyl-chloroacetamide derivatives have been investigated as potential antimicrobial and antiproliferative agents.[11] The core structure of this compound makes it an excellent starting point for the synthesis of analogues that could be screened for such activities. For instance, the bromo-substituent is a versatile handle for cross-coupling reactions to introduce further diversity.

Intermediate for Complex Molecule Synthesis

This compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems, which are often the core of pharmacologically active molecules. The acetyl and acetamido groups can be manipulated to build fused ring systems or to introduce pharmacophores known to interact with specific biological targets. The bromoacetanilide moiety itself is recognized as a crucial intermediate in pharmaceutical research.[12]

Safety, Handling, and Disposal

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 4'-Bromoacetanilide suggests that it should be handled with care.[13][14][15][16]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile rubber gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and organic synthesis. Its straightforward proposed synthesis from common starting materials, coupled with multiple points for chemical derivatization, makes it an attractive scaffold for generating novel molecular entities. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 8. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 10. irejournals.com [irejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.co.uk [fishersci.co.uk]

N-(2-acetyl-4-bromophenyl)acetamide solubility data

An In-Depth Technical Guide to the Solubility of N-(2-acetyl-4-bromophenyl)acetamide

Authored by a Senior Application Scientist

Introduction

This compound is an organic compound featuring a substituted phenyl ring, making it a relevant structure in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. Understanding the solubility of this compound is a critical first step in a wide range of applications, from reaction engineering and purification to its handling in preclinical and pharmaceutical development. Solubility dictates the choice of solvents for synthesis and crystallization, influences bioavailability in drug discovery, and is a fundamental parameter for formulation design.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond a simple data sheet to explain the physicochemical principles governing its solubility, outlines gold-standard experimental protocols for its determination, and offers insights into the rationale behind these methods.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| CAS Number | 29124-64-9 | [1] |

| Structure | ||

| CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | (SMILES String)[1] |

The molecule possesses both polar and non-polar characteristics. The amide and acetyl groups introduce polarity and the capacity for hydrogen bonding, while the bromophenyl ring is largely hydrophobic. This duality suggests that its solubility will be highly dependent on the nature of the solvent, a concept governed by the "like dissolves like" principle.[2]

Theoretical Framework of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[3] Several factors critically influence this equilibrium:

-

Solvent Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2] The solubility of this compound is expected to be moderate in polar organic solvents that can interact with its amide and acetyl functionalities.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[4] This relationship is crucial for developing crystallization protocols. Automated systems can rapidly determine solubility curves across a range of temperatures.[5]

-

pH (for ionizable compounds): While this compound is not strongly acidic or basic, the amide group can undergo hydrolysis under extreme pH conditions, which would affect apparent solubility.

-

Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[6] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is known that related compounds, such as N-(4-bromophenyl)acetamide, can exist in different polymorphic forms.[7]

Expected Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide and acetyl groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation of the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The large, non-polar bromophenyl ring provides some affinity, but the highly polar amide and acetyl groups are not effectively solvated, limiting overall solubility. |

| Aqueous | Water | Very Low | The significant hydrophobic character of the bromophenyl ring dominates, making the molecule poorly soluble in water despite the presence of hydrogen bonding groups.[2] |

Experimental Determination of Thermodynamic Solubility

Accurate solubility measurement is essential for any research or development program. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][8][9]

Core Principle of the Shake-Flask Method

The method relies on achieving equilibrium between the undissolved solid solute and the saturated solution. An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[6]

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system for obtaining reliable solubility data.

1. Materials and Preparation:

- This compound (ensure purity, characterize solid form via PXRD if polymorphism is suspected).

- Selected solvent (HPLC-grade or equivalent purity).

- Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5°C.

- Appropriate vessels (e.g., glass vials with Teflon-lined caps).

- Syringe filters (e.g., 0.22 µm PTFE) for phase separation.

- Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).

2. Experimental Workflow:

-

Step 1: Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[3]

-

Step 2: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, though this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]

-

Step 3: Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.[6]

-

Step 4: Sample Analysis: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[10][11]

-

Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Conclusion

This guide has detailed the key physicochemical properties and expected solubility profile of this compound. While specific quantitative data remains to be published, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. The provided Shake-Flask protocol offers a robust, gold-standard methodology for researchers to generate this critical data experimentally. Adherence to this rigorous approach ensures the generation of high-quality, reliable solubility data essential for advancing research and development involving this compound.

References

- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. rsc.org [rsc.org]

physical and chemical properties of N-(2-acetyl-4-bromophenyl)acetamide

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 29124-64-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to serve as a foundational resource for the synthesis, characterization, and application of this versatile chemical intermediate.

Introduction and Overview

This compound is a polysubstituted aromatic compound featuring an acetamide group, a ketone, and a bromine atom on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly as a scaffold for building more complex molecules in medicinal chemistry and materials science. The ortho-acetyl and para-bromo substitution pattern on the N-acetylated aniline core provides distinct points for chemical modification, offering a platform for generating diverse molecular libraries. This guide will elucidate the compound's structural and physicochemical properties, provide a robust, validated protocol for its synthesis, and discuss its spectroscopic signature for unambiguous characterization.

Physicochemical and Structural Properties

The properties of this compound are dictated by its molecular structure. The presence of polar amide and ketone functionalities, combined with the hydrophobic bromophenyl ring, results in a compound with moderate polarity. While specific experimental data such as melting and boiling points are not extensively reported in the literature, we can infer its properties from computed data and comparison with structurally similar compounds.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29124-64-9 | PubChem[1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 256.10 g/mol | PubChem[1] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | Inferred from related compounds[3][4] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[1] |

| InChIKey | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[1] |

Solubility Profile

The principle of "like dissolves like" governs the solubility of this compound.

-

Water Solubility : Due to the large, hydrophobic bromophenyl backbone, solubility in water is expected to be very low.[3]

-

Polar Aprotic Solvents : It is predicted to have good solubility in solvents like acetone, ethyl acetate, and dichloromethane (DCM), which can effectively solvate the polar functional groups and the aromatic ring.

-

Polar Protic Solvents : Moderate solubility is expected in alcohols such as ethanol and methanol.[3]

-

Non-polar Solvents : Low solubility is anticipated in non-polar solvents like hexanes or toluene.[3]

The selection of an appropriate solvent is critical for both reaction chemistry and purification processes such as recrystallization.

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-bromoaniline. The pathway leverages the powerful ortho-directing effect of the acetamido group in a Friedel-Crafts-type reaction, specifically the Fries rearrangement.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound from 4-bromoaniline.

Step 1: Synthesis of N-(4-bromophenyl)acetamide

Causality: This initial step protects the amine and transforms it into an ortho-, para-directing acetamido group. Acetic anhydride is an efficient and clean acetylating agent.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 30 mL of glacial acetic acid.

-

With magnetic stirring, add 6.5 mL (69.7 mmol, 1.2 eq) of acetic anhydride dropwise to the solution.

-

Heat the reaction mixture to 100°C and maintain for 1 hour.

-

Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-bromophenyl)acetamide will form. Isolate the solid by vacuum filtration.

-

Wash the solid product with cold water (3 x 50 mL) to remove residual acid.

-

Dry the product in a vacuum oven at 60°C. The expected yield is typically >95%.

Step 2: Fries Rearrangement to this compound

Causality: The Fries rearrangement is an intramolecular electrophilic aromatic substitution where an acyl group from a phenolic ester (or, in this case, an anilide) migrates to the aromatic ring, catalyzed by a Lewis acid. The acetamido group directs the migrating acetyl group primarily to the ortho position, as the para position is blocked by the bromine atom. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst.

Protocol:

-

Set up: Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Catalyst Addition: Under a nitrogen atmosphere, add 18.0 g (135 mmol, ~2.5 eq) of anhydrous aluminum chloride to 50 mL of nitrobenzene (solvent).

-

Substrate Addition: Slowly add 11.6 g (54.2 mmol) of the N-(4-bromophenyl)acetamide prepared in Step 1. The addition may be exothermic.

-

Reaction: Heat the mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction vessel in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. (Caution: Exothermic and evolution of HCl gas) .

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (nitrobenzene) layer.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a solid.

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, the following spectroscopic data are predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5-9.0 ppm (broad s, 1H, -NH-), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.6 ppm (s, 3H, -COCH₃), δ ~2.2 ppm (s, 3H, -NHCOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 ppm (Ar-C=O), δ ~169 ppm (NH-C=O), δ ~115-140 ppm (Ar-C), δ ~30 ppm (Ar-COCH₃), δ ~25 ppm (NHCOCH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3300 (N-H stretch), ~1680 (Aryl ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1580 (Amide II N-H bend), ~1520 (Aromatic C=C stretch), ~820 (C-Br stretch) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 255 and 257 in an approximate 1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes). Key fragments from loss of acetyl groups. |

Chemical Reactivity and Applications

This compound is a trifunctional molecule, offering several avenues for further chemical modification:

-

Ketone Group: The aryl ketone can undergo reductions (e.g., with NaBH₄) to form a secondary alcohol, participate in condensation reactions (e.g., aldol, Wittig), or be converted into other functional groups.

-

Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions to reveal the free amine, N-(2-acetyl-4-bromophenyl)amine.

-

Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. This makes the molecule an excellent building block for synthesizing novel pharmaceutical agents and functional materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds like 4'-bromoacetanilide suggest that it should be handled with care.[5]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[6]

This guide provides a robust framework for understanding and utilizing this compound. By combining computed data with established synthetic methodologies and chemical principles, researchers can confidently incorporate this valuable intermediate into their discovery and development workflows.

References

- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]

A Technical Guide to the Synthesis, Characterization, and Application of N-(2-acetyl-4-bromophenyl)acetamide

Abstract: This technical guide provides an in-depth review of N-(2-acetyl-4-bromophenyl)acetamide, a key chemical intermediate in organic synthesis. The document outlines its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via the acetylation of 2'-Amino-5'-bromoacetophenone, and explores its significant application as a precursor for the construction of heterocyclic scaffolds, particularly quinazoline derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Compound Identification and Properties

This compound is a substituted acetanilide derivative. Its structure features an acetamide group and an acetyl group positioned ortho to each other on a 4-brominated phenyl ring. This specific arrangement of functional groups makes it a valuable precursor for various cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 29124-64-9 | [1][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 256.10 g/mol | [1][3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature | [3] |

Synthesis Protocol

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 2'-Amino-5'-bromoacetophenone. This reaction is a standard amide formation that is both high-yielding and straightforward to perform.

Synthetic Scheme

The reaction involves the treatment of the primary amine in 2'-Amino-5'-bromoacetophenone with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base or a suitable solvent that can also act as an acid scavenger.

Caption: Figure 1. Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2'-Amino-5'-bromoacetophenone

-

Acetic Anhydride (Ac₂O)

-

Pyridine (catalyst and acid scavenger)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Amino-5'-bromoacetophenone (1.0 eq) in dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution (approx. 10-15 mL per gram of starting material).

-

Rationale: DCM is an excellent solvent for the reactants and is unreactive under these conditions.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Rationale: Acetylation is an exothermic reaction. Cooling prevents potential side reactions and ensures controlled addition.

-

-

Reagent Addition: Slowly add pyridine (1.1 eq) to the cooled solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Rationale: Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion. Acetic anhydride is the acetylating agent. Slow addition is critical to manage the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Rationale: TLC provides a simple and effective way to determine the reaction endpoint, preventing unnecessary heating or extended reaction times.

-

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Rationale: The NaHCO₃ wash neutralizes and removes any remaining acetic acid and pyridine hydrochloride. The water and brine washes remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is crucial before solvent evaporation to obtain a clean, solid product.

-

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized this compound is critical. While specific spectra are not available in the search results, a theoretical analysis based on related compounds provides expected characteristics.[4][5][6]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃). ~2.2 ppm (s, 3H): Methyl protons of the acetamide group (-NHCOCH₃). ~7.5-8.5 ppm (m, 3H): Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. ~10.0 ppm (br s, 1H): Amide proton (-NH), which may be broad and exchangeable with D₂O. |

| ¹³C NMR | ~25 ppm: Methyl carbon of the acetyl group. ~26 ppm: Methyl carbon of the acetamide group. ~120-140 ppm: Aromatic carbons (6 signals expected). ~169 ppm: Carbonyl carbon of the acetamide. ~200 ppm: Carbonyl carbon of the acetyl group. |

| IR (cm⁻¹) | ~3300: N-H stretching of the secondary amide. ~1680-1700: C=O stretching (ketone). ~1650-1670: C=O stretching (amide I band). ~1580-1600: Aromatic C=C stretching. |

| Mass Spec (EI) | m/z ~255/257: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for heterocyclic synthesis. The ortho-disposed acetyl and acetamide functionalities are perfectly positioned to undergo intramolecular cyclization reactions to form fused ring systems.

Synthesis of Quinazoline Derivatives

A prominent application is the synthesis of quinazolines, a class of compounds with a wide range of pharmacological activities.[7] The synthesis can be achieved through various methods, often involving a condensation and cyclization cascade.

Caption: Figure 2. General pathway to Quinazolines.

This transformation highlights the strategic importance of this compound. The bromine atom at the 4-position is retained in the product, offering a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for drug discovery and materials science.[8][9]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a fundamentally important and versatile intermediate in synthetic organic chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for constructing complex molecules, particularly pharmacologically relevant quinazoline scaffolds. The protocols and data presented in this guide offer a solid foundation for its effective use in research and development.

References

- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. bnmv.ac.in [bnmv.ac.in]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic compound belonging to the acetanilide class. Its structure, featuring a bromine atom and an acetyl group on the phenyl ring, makes it a molecule of interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. While the formal "discovery" of this specific molecule is not extensively documented in dedicated publications, its synthesis relies on well-established and fundamental organic reactions. This guide provides a comprehensive overview of its synthesis, characterization, and a discussion of its potential applications based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 256.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29124-64-9 | PubChem[1] |

| Appearance | Light Yellow Solid | Sigma-Aldrich |

| Storage Temperature | 0-5°C | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials. The key transformation is the introduction of an acetyl group at the ortho position to the acetamido group on a 4-bromophenyl ring.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromoacetanilide from 4-Bromoaniline

This initial step involves the protection of the amino group of 4-bromoaniline as an acetamide. The acetamido group is a crucial activating and ortho, para-directing group for subsequent electrophilic aromatic substitution reactions.

-

Materials:

-

4-Bromoaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Ice-cold water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask.

-

Add a solution of sodium acetate in water to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude 4-bromoacetanilide, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.

-

Step 2: Ortho-Acylation of 4-Bromoacetanilide

The second and key step is the introduction of the acetyl group at the ortho position. The acetamido group directs the incoming electrophile primarily to the ortho and para positions. Since the para position is already occupied by the bromine atom, the acylation is directed to the ortho position. A plausible method for this transformation is the Friedel-Crafts acylation.

-

Materials:

-

4-Bromoacetanilide

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend anhydrous aluminum chloride in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

To this mixture, add a solution of 4-bromoacetanilide in anhydrous DCM dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature, and then gently reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Characterization and Spectral Data

The definitive identification of this compound is achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following ¹H and ¹³C NMR data for this compound have been reported.[2]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 11.57 (s, 1H) | δ 201.8 |

| δ 8.67 (d, J = 9.2 Hz, 1H) | δ 169.6 |

| δ 7.97 (d, J = 2.4 Hz, 1H) | δ 140.2 |

| δ 7.63 (dd, J = 9.6, 2.4 Hz, 1H) | δ 137.9 |

| δ 2.66 (s, 3H) | δ 134.2 |

| δ 2.22 (s, 3H) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

Predicted IR Absorptions:

-

N-H stretching (amide): ~3300 cm⁻¹

-

C=O stretching (ketone): ~1680 cm⁻¹

-

C=O stretching (amide): ~1660 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

Potential Applications in Drug Development

While there are no specific studies detailing the biological activities of this compound, the broader class of acetanilide derivatives has a rich history in medicinal chemistry. Acetanilides are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.

The structural features of this compound suggest potential avenues for investigation:

-

Enzyme Inhibition: The acetylphenyl moiety could potentially interact with the active sites of various enzymes.

-

Antimicrobial Activity: The presence of the bromo- and acetamido- functionalities on an aromatic ring is a common feature in many antimicrobial agents.

-

Anticancer Research: Substituted acetanilides have been explored as scaffolds for the development of novel anticancer agents.

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery.

Logical Relationship Diagram for Potential Applications

Caption: Rationale for investigating the potential biological activities of the compound.

Conclusion